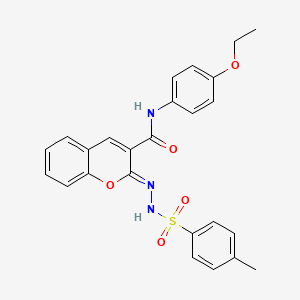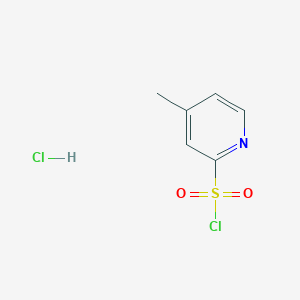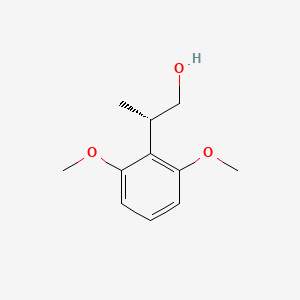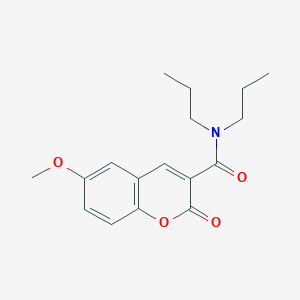![molecular formula C18H20ClN3O4 B2858701 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1904368-68-8](/img/structure/B2858701.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound, featuring multiple functional groups that render it significant for a variety of research applications. Its structure includes a chlorinated benzo[f][1,4]oxazepin-3-one ring, an isoxazole ring, and an acetamide linkage, indicating potential diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. The process usually starts with the formation of the benzo[f][1,4]oxazepin-3-one ring, followed by functionalization to introduce the chlorine atom. Next, the isoxazole ring is synthesized separately. The final steps involve linking the two moieties through an ethyl chain and finishing the molecule with an acetamide group. These reactions may require catalysts, specific temperature and pH conditions, and protection/deprotection steps to control functional group reactivity.
Industrial Production Methods: In an industrial setting, the production would likely involve optimized routes to maximize yield and purity. Techniques such as high-throughput screening, continuous flow reactions, and automated synthesis might be employed. The availability of starting materials, reaction scalability, and environmental considerations (such as waste minimization) are critical factors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzo[f][1,4]oxazepin-3-one ring can undergo various oxidative transformations, often producing ketones or carboxylic acids.
Reduction: Hydrogenation reactions could reduce the carbonyl groups, resulting in alcohols or secondary amines.
Substitution: Halogen atoms in the compound facilitate nucleophilic substitution reactions, where functional groups like amines or thiols can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.
Major Products: These reactions typically yield a range of products depending on the reagents and conditions. For instance, oxidative reactions may produce chlorinated carboxylic acids, while reductive processes might yield alcohol derivatives.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is utilized in diverse fields:
Chemistry: Acts as a precursor for synthesizing more complex molecules or as a catalyst in specific reactions.
Biology: Used in studying the effects of chlorine-substituted organic compounds on biological systems.
Industry: Utilized in material science for developing new polymers or coatings with specific properties.
Mechanism of Action
The compound's effects are mediated through its interactions with various molecular targets. The chlorinated benzo[f][1,4]oxazepin-3-one ring can interact with proteins or enzymes, altering their function. The isoxazole ring may modulate signal transduction pathways, influencing cellular processes. Its mechanism involves binding to target sites, either activating or inhibiting biological pathways depending on the specific context and compound configuration.
Comparison with Similar Compounds
Compared to similar compounds, this molecule's unique combination of functional groups gives it distinct properties. Similar compounds might include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-acetamide
2-(3,5-dimethylisoxazol-4-yl)acetamide: While these similar compounds share structural elements, the complete molecule’s functionality and reactivity are unique due to its specific combination of rings and functional groups.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-15(12(2)26-21-11)8-17(23)20-5-6-22-9-13-7-14(19)3-4-16(13)25-10-18(22)24/h3-4,7H,5-6,8-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYYVIETVTTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)
![5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B2858626.png)
![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)

![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

